3,7-Didehydrojasmonic acid is primarily derived from the metabolism of α-linolenic acid through a series of enzymatic reactions that lead to jasmonic acid biosynthesis. It belongs to the class of lipid-derived signaling molecules known as jasmonates, which are essential for mediating plant responses to abiotic and biotic stresses. The classification of 3,7-didehydrojasmonic acid falls under the broader category of oxylipins, which are oxygenated fatty acid derivatives that influence gene expression and plant hormone interactions .
The synthesis of 3,7-didehydrojasmonic acid occurs through a complex pathway initiated by the release of α-linolenic acid from membrane lipids by phospholipases. The subsequent steps involve several key enzymes:
The synthesis can also be influenced by external factors such as mechanical wounding or pathogen attack, which trigger enhanced production of jasmonates .
The molecular structure of 3,7-didehydrojasmonic acid features a cyclopentane ring with multiple double bonds. Its chemical formula is C13H16O3, with a molecular weight of approximately 220.26 g/mol. The presence of conjugated double bonds contributes to its reactivity and biological activity.
3,7-Didehydrojasmonic acid participates in various chemical reactions typical of jasmonates:
The reactivity of 3,7-didehydrojasmonic acid is crucial for its role in mediating stress responses in plants .
The mechanism of action for 3,7-didehydrojasmonic acid involves its role as a signaling molecule in plant defense mechanisms. Upon synthesis, it binds to specific receptors (such as CORONATINE INSENSITIVE1) that initiate a cascade of signaling events leading to:
This signaling pathway often involves interactions with other hormones such as salicylic acid and ethylene, highlighting the integrated nature of plant hormonal regulation .
Relevant data indicate that its stability can be affected by environmental conditions such as pH and temperature .
3,7-Didehydrojasmonic acid has several applications in scientific research:
Research continues into its potential therapeutic applications due to its bioactive properties .
3,7-Didehydrojasmonic acid (3,7-ddh-JA) emerges as a specialized metabolite within the α-linolenic acid (α-LeA, 18:3)-derived oxylipin cascade. This pathway initiates with the lipoxygenase-mediated peroxidation of α-LeA at the C13 position, yielding 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). Subsequent enzymatic transformations involve allene oxide synthase (AOS) and allene oxide cyclase (AOC), generating cis-(+)-12-oxo-phytodienoic acid (cis-OPDA) as the central cyclopentenone intermediate [1] [3]. In vascular plants, 3,7-ddh-JA arises via the OPDA reductase 3 (OPR3)-independent branch, where cis-OPDA undergoes partial β-oxidation followed by dehydrogenation at C3-C7 (Fig. 1). This route bypasses the canonical jasmonic acid (JA) synthesis, positioning 3,7-ddh-JA as a terminal metabolite rather than a transient intermediate [3] [6].
Table 1: Key Intermediates in α-LeA-Derived 3,7-ddh-JA Biosynthesis
| Intermediate | Enzyme Involved | Chemical Significance |
|---|---|---|
| α-Linolenic acid | Lipoxygenase (13-LOX) | Polyunsaturated fatty acid precursor |
| 13-HPOT | Allene oxide synthase (AOS) | Unstable epoxide intermediate |
| cis-OPDA | Allene oxide cyclase (AOC) | Cyclopentenone backbone formation |
| 4,5-Didehydro-JA | β-Oxidation enzymes | Decarboxylation precursor to 3,7-ddh-JA |
| 3,7-Didehydro-JA | Dehydrogenase (putative) | Terminal metabolite with conjugated diene system |
The conversion of cis-OPDA to 3,7-ddh-JA involves contentious enzymatic steps. Traditionally, OPR3 reduces cis-OPDA to OPC-8:0, which then undergoes three cycles of β-oxidation in peroxisomes to form JA. However, isotopic labeling studies reveal an OPR3-independent pathway where cis-OPDA is shortened to 4,5-didehydro-JA via truncated β-oxidation [3] [10]. This intermediate undergoes decarboxylation and dehydrogenation, yielding 3,7-ddh-JA (Fig. 2). Key controversies include:
Table 2: Enzymatic Controversies in 3,7-ddh-JA Formation
| Enzymatic Step | Canonical JA Pathway | 3,7-ddh-JA Pathway | Evidence Source |
|---|---|---|---|
| OPDA reduction | OPR3-dependent | OPR3-independent | opr3 mutant accumulation |
| β-Oxidation cycles | 3 cycles (OPC-8:0→JA) | Partial (1–2 cycles) | Isotopic flux analysis |
| C3-C7 modification | Reduction to JA | Dehydrogenation to diene | GC-MS of fungal products |
| Subcellular site | Peroxisomes | Cytosol (putative) | Enzyme localization studies |
1.2.1. Lasiodiplodia theobromae as a Model for Microbial Production PathwaysThe fungus Lasiodiplodia theobromae (syn. Botryodiplodia theobromae) serves as a paradigm for microbial jasmonate biosynthesis, exhibiting distinct metabolic capabilities absent in plants. Unlike plants, L. theobromae converts α-LeA to JA via a linear pathway lacking esterified galactolipid intermediates (e.g., arabidopsides) [2] [9]. Crucially, it produces 3,7-ddh-JA at high titers through constitutive expression of:
Stable isotope labeling ([¹³C]α-LeA; [²H]JA) elucidates divergent flux toward 3,7-ddh-JA in fungi versus plants:
Table 3: Isotopic Flux in 3,7-ddh-JA Biosynthesis
| Organism | Tracer Used | Precursor Flux to 3,7-ddh-JA | Rate-Limiting Step |
|---|---|---|---|
| Lasiodiplodia theobromae | [¹³C]α-Linolenic acid | 15–20% | Decarboxylation of 4,5-ddh-JA |
| Mentha suaveolens | [²H]JA | 3–5% | C3-C7 Dehydrogenase activity |
| Arabidopsis thaliana | [²H]OPDA | <1% | Cytosolic β-oxidation |
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